2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate is a chemical compound with the molecular formula C17H17Cl2NO3 and a molecular weight of 354.23 g/mol . It is a related compound of Diclofenac, a well-known nonsteroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor. This compound is often used in research related to pain and inflammation .
Preparation Methods
The synthesis of 2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate typically involves the esterification of 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid with 2-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of COX inhibitors on various biological processes.
Medicine: It serves as a reference standard in the development and testing of new NSAIDs.
Industry: It is utilized in the formulation of pharmaceutical products aimed at treating pain and inflammation.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate involves the inhibition of cyclooxygenase (COX) enzymes. By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, which are mediators of inflammation and pain. This leads to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate is similar to other COX inhibitors like Diclofenac, Ibuprofen, and Naproxen. its unique structure allows for different pharmacokinetic properties and potentially different therapeutic effects. For example, it may have a longer half-life or different tissue distribution compared to other NSAIDs.
Similar Compounds
- Diclofenac
- Ibuprofen
- Naproxen
- Ketoprofen
Properties
Molecular Formula |
C17H17Cl2NO3 |
---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2-hydroxypropyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C17H17Cl2NO3/c1-11(21)10-23-16(22)9-12-5-2-3-8-15(12)20-17-13(18)6-4-7-14(17)19/h2-8,11,20-21H,9-10H2,1H3 |
InChI Key |
XRZWKTOCHKVYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.